molecular formula C12H15NO3 B14024782 Benzyl ((1S,2R)-2-methoxycyclopropyl)carbamate

Benzyl ((1S,2R)-2-methoxycyclopropyl)carbamate

Cat. No.: B14024782
M. Wt: 221.25 g/mol
InChI Key: WGLIJHANEQMZMY-WDEREUQCSA-N
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Description

Benzyl ((1S,2R)-2-methoxycyclopropyl)carbamate is a synthetic organic compound characterized by its unique cyclopropyl ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1S,2R)-2-methoxycyclopropyl)carbamate typically involves the reaction of benzyl chloroformate with (1S,2R)-2-methoxycyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow reactors allow for precise control over reaction conditions, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1S,2R)-2-methoxycyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted carbamates with different nucleophilic groups replacing the benzyl group.

Scientific Research Applications

Benzyl ((1S,2R)-2-methoxycyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of Benzyl ((1S,2R)-2-methoxycyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate: Similar in structure but with a hydroxy group instead of a methoxy group.

    tert-Butyl N-[(1S,2R)-1-Benzyl-2-hydroxy-3-[(2-methylpropyl)amino]propyl]carbamate: Contains a tert-butyl group and an amino group, making it structurally different but functionally similar.

Uniqueness

Benzyl ((1S,2R)-2-methoxycyclopropyl)carbamate is unique due to its cyclopropyl ring and methoxy group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-[(1S,2R)-2-methoxycyclopropyl]carbamate

InChI

InChI=1S/C12H15NO3/c1-15-11-7-10(11)13-12(14)16-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,13,14)/t10-,11+/m0/s1

InChI Key

WGLIJHANEQMZMY-WDEREUQCSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H]1NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC1CC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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